
Quinapril-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinapril-d5 Hydrochloride is the labelled analogue of Quinapril . It is an angiotensin-converting enzyme inhibitor which can be used in the treatment of hypertension and congestive heart failure . The molecular formula is C25H26D5ClN2O5 and the molecular weight is 480.01 .
Synthesis Analysis
Quinapril-d5 Hydrochloride can be synthesized through a continuous one-flow multi-step process . Another method involves reacting (2S,4S)-2- (4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester, which is subsequently reacted with an acid to yield quinapril or an acid addition salt of quinapril .
Molecular Structure Analysis
The molecular structure of Quinapril-d5 Hydrochloride is represented by the SMILES string: O=C (C (N [C@H] (CCC1=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C1 [2H])C (OCC)=O)C)N2CC3=C [C]=CC=C3C [C@H]2C (O)=O.Cl .
Chemical Reactions Analysis
The chemical reactions of Quinapril-d5 Hydrochloride involve the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Physical And Chemical Properties Analysis
Quinapril-d5 Hydrochloride is a white solid . It is soluble in acetone, methanol, and water . The densities of amorphous Quinapril-d5 Hydrochloride were determined as 1.18 and 1.21 g/cm3 .
科学研究应用
Preclinical Data Overview
Quinapril hydrochloride has been extensively studied in various in vitro and in vivo animal models. It is a nonpeptide, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. In studies, it has shown to inhibit the contractile and pressor effects of angiotensin I, and lower blood pressure in rodents and dogs with hypertension. Notably, quinapril does not affect the development of hypertension in certain rat models. Its antihypertensive activity correlates with the inhibition of tissue ACE, suggesting that the reduction in peripheral vascular resistance due to plasma and tissue ACE inhibition accounts for its therapeutic benefit. Preliminary data also indicate potential benefits in heart failure conditions in animal models (Kaplan, Taylor, & Olson, 1990).
Pharmacological Analysis
Quinapril and its active metabolite, quinaprilat, have been analyzed using capillary zone electrophoresis systems optimized for their detection in urine and pharmaceuticals. This method, under optimum conditions, allows separation and analysis in less than 5 minutes, indicating its practicality for rapid testing (Prieto, Alonso, & Jiménez, 2002).
Clinical Development
The clinical development of quinapril hydrochloride involved evaluating its antihypertensive properties in human subjects. Initial phases focused on pharmacokinetics and pharmacology, establishing a dose range and examining its effects on human hemodynamics and blood pressure. Subsequent studies explored its safety and efficacy in patients with mild to moderate hypertension, supporting its use as first-line therapy in hypertension management. Its potent and sustained action is attributed to its strong binding to tissue ACE (Frank, 1990).
Application in Elderly Patients
Quinapril hydrochloride was found effective when administered once daily to hypertensive patients, including the elderly. Studies comparing its effects in younger and older patients indicated excellent response in patients over 65 with various degrees of hypertension. This suggests that quinapril is safe and effective in older hypertensives as in younger patients (Schnaper, 1990).
Mucoadhesive Microsphere Development
Research into developing mucoadhesive drug delivery systems for quinapril hydrochloride aimed to enhance drug absorption and bioavailability. The microspheres were evaluated for properties like particle size and drug release over 24 hours. This approach maximizes medication discharge rate at the appropriate site, enhancing treatment effectiveness for hypertension (Singh, Rai, Somkuvar, & Singhai, 2022).
Pharmacology and Therapeutic Use in Cardiovascular Disorders
Quinapril, as an ACE inhibitor, has shown to produce favorable hemodynamic changes, improve ventricular and endothelial function, and reduce microalbuminuria in patients with hypertension and/or diabetes. It has also demonstrated benefits in congestive heart failure patients, improving exercise tolerance, symptoms, and functional class. The tolerability profile of quinapril is similar to other ACE inhibitors, making it an effective treatment option for cardiovascular disorders (Culy & Jarvis, 2002).
安全和危害
属性
CAS 编号 |
1356020-03-5 |
|---|---|
产品名称 |
Quinapril-d5 Hydrochloride |
分子式 |
C25H31ClN2O5 |
分子量 |
480.013 |
IUPAC 名称 |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1/i4D,5D,6D,9D,10D; |
InChI 键 |
IBBLRJGOOANPTQ-GOMJJGCLSA-N |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
同义词 |
CI-906-d5, PD-109452-2-d5, Accupril-d5, Accuprin-d5, Accupro-d5; Korec-d5; Korectic-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



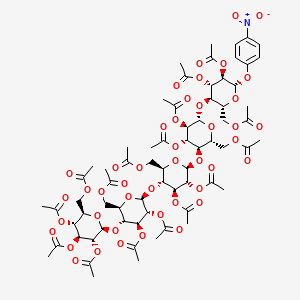
![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)
![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)
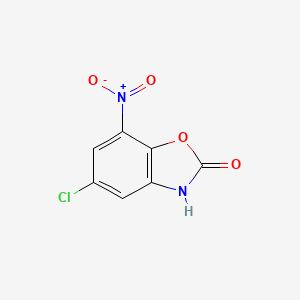
![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)
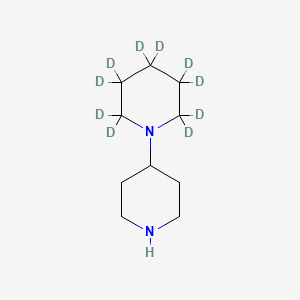
![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)
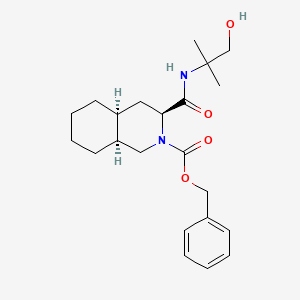
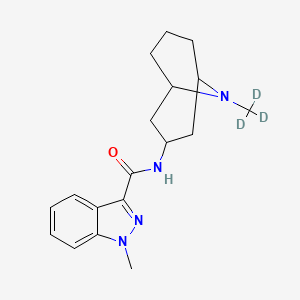
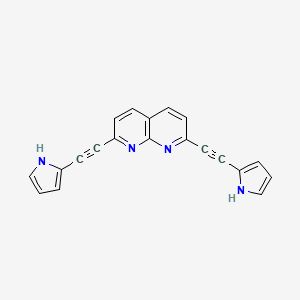
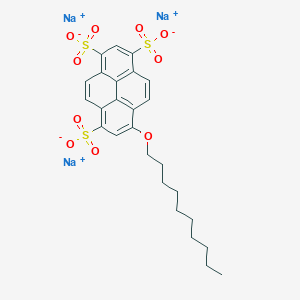
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)